2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide
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Overview
Description
2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. This particular compound is characterized by the presence of a chromen-2-one moiety, which is a fused benzene and α-pyrone ring system, and an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Solvent: Common solvents used in the synthesis include dimethylformamide (DMF) and dichloromethane (DCM).
Catalysts: The use of catalysts such as triethylamine (TEA) can enhance the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Nucleophiles: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it useful in biological studies.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including anticancer and antiviral treatments.
Mechanism of Action
The mechanism of action of 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit bacterial DNA gyrase, leading to antimicrobial effects . Additionally, it may interact with cellular enzymes and receptors, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
- 2-[(5-hydroxy-2,2-dimethyl-4-oxo-2H-chromen-7-yl)oxy]acetic acid
Uniqueness
Compared to similar compounds, 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide is unique due to its specific substitution pattern and the presence of the dimethylacetamide group. This structural difference can result in distinct biological activities and chemical reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(4,8-dimethyl-2-oxochromen-7-yl)oxy-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-9-7-14(18)20-15-10(2)12(6-5-11(9)15)19-8-13(17)16(3)4/h5-7H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDPXYLDLCRQSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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